2,4-Dinitrophenyl sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dinitrophenyl sulfone: is an organic compound with the molecular formula C12H6N4O10S . It is a derivative of phenyl sulfone, where two nitro groups are attached to the phenyl ring at the 2 and 4 positions. This compound is known for its applications in various chemical reactions and its role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dinitrophenyl sulfone can be synthesized through the oxidation of 2,4-dinitrophenyl sulfide. The general method involves dissolving the sulfide in ethanol and mixing it with an oxidizing agent such as hydrogen peroxide or potassium permanganate. The reaction is typically carried out under mild heating conditions to ensure complete oxidation .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dinitrophenyl sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfonic acids.
Reduction: It can be reduced to form 2,4-dinitrophenyl sulfide.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrazine, sodium hydroxide.
Major Products:
Oxidation: Sulfonic acids.
Reduction: 2,4-Dinitrophenyl sulfide.
Substitution: Various substituted phenyl sulfones.
Scientific Research Applications
2,4-Dinitrophenyl sulfone has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 2,4-dinitrophenyl sulfone involves its role as an uncoupler of oxidative phosphorylation in mitochondria. This process disrupts the proton gradient across the mitochondrial membrane, leading to increased proton leakage and reduced ATP production. The compound interacts with mitochondrial proteins such as adenine nucleotide translocase and uncoupling proteins, enhancing its protonophoric activity .
Comparison with Similar Compounds
2,4-Dinitrophenol: Shares similar nitro groups but differs in its overall structure and applications.
2,4-Dinitrochlorobenzene: Used in similar substitution reactions but has different reactivity and applications.
2,4-Dinitrophenylhydrazine: Commonly used in the detection of carbonyl compounds.
Uniqueness: 2,4-Dinitrophenyl sulfone is unique due to its dual nitro groups and sulfone functionality, which provide distinct reactivity patterns and applications in various fields. Its ability to undergo multiple types of chemical reactions and its role in mitochondrial uncoupling make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
2486-12-6 |
---|---|
Molecular Formula |
C12H6N4O10S |
Molecular Weight |
398.26 g/mol |
IUPAC Name |
1-(2,4-dinitrophenyl)sulfonyl-2,4-dinitrobenzene |
InChI |
InChI=1S/C12H6N4O10S/c17-13(18)7-1-3-11(9(5-7)15(21)22)27(25,26)12-4-2-8(14(19)20)6-10(12)16(23)24/h1-6H |
InChI Key |
AFGYVZLIKYTRAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.